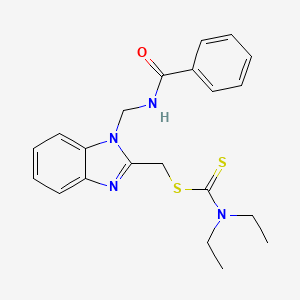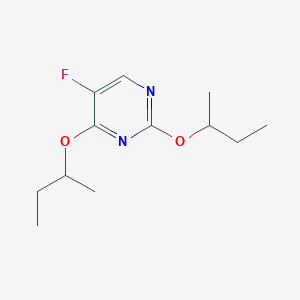
Chromesalam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromesalam is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chromesalam typically involves a series of well-defined chemical reactions. One common method includes the reaction of chromium salts with specific organic ligands under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form. The use of advanced technologies and equipment ensures high yield and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chromesalam undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: It can also be reduced using reducing agents, resulting in lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction could produce chromium(II) derivatives.
Wissenschaftliche Forschungsanwendungen
Chromesalam has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation-reduction processes.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique reactivity and stability.
Industry: Employed in the production of high-performance materials and coatings due to its excellent chemical properties.
Wirkmechanismus
The mechanism by which Chromesalam exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chromium(III) sulfate
- Chromium(III) chloride
- Chromium(III) acetate
Highlighting Uniqueness
Chromesalam stands out due to its unique combination of stability and reactivity. Unlike other chromium compounds, it offers a balance of properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions further enhances its versatility and usefulness in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
68214-26-6 |
|---|---|
Molekularformel |
C14H16CrNO8 |
Molekulargewicht |
378.27 g/mol |
IUPAC-Name |
azanium;chromium(3+);2-oxidobenzoate;dihydrate |
InChI |
InChI=1S/2C7H6O3.Cr.H3N.2H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;/h2*1-4,8H,(H,9,10);;1H3;2*1H2/q;;+3;;;/p-3 |
InChI-Schlüssel |
VGYJEWWHLCHING-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].[NH4+].O.O.[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


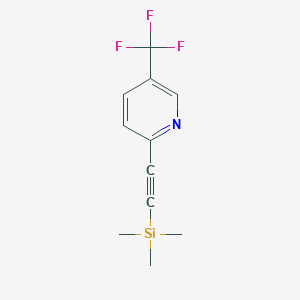
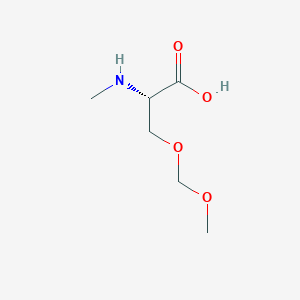
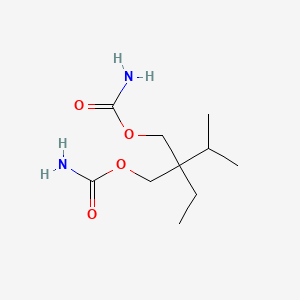
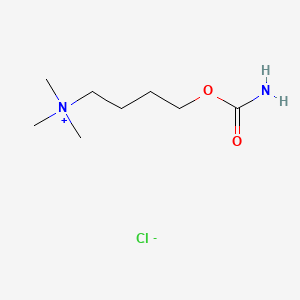

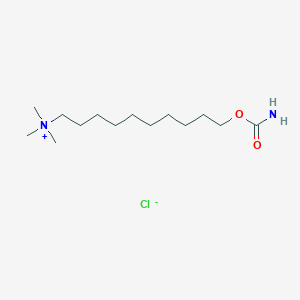
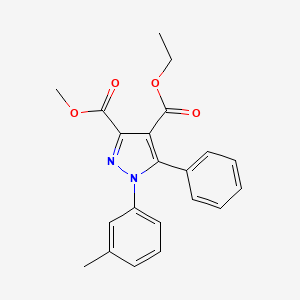
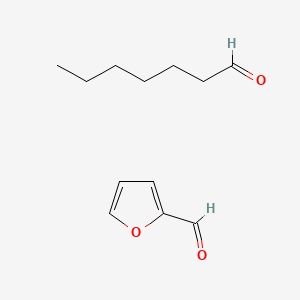
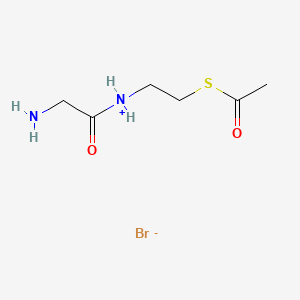

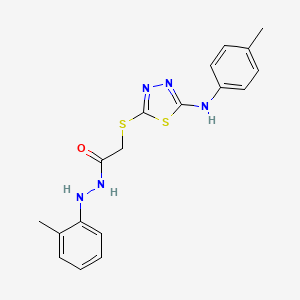
![2-Naphthalenesulfonic acid, 6-(acetylmethylamino)-4-hydroxy-3-[(3-phosphonophenyl)azo]-, monosodium salt](/img/structure/B13785217.png)
